2'-Hydroxyflavanone

Übersicht

Beschreibung

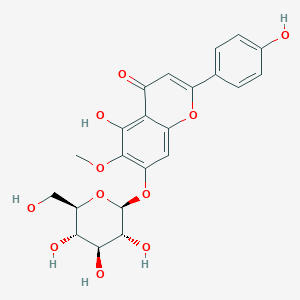

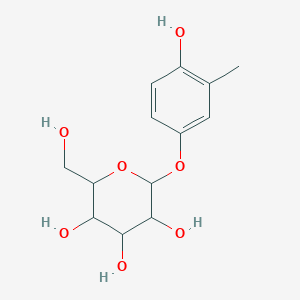

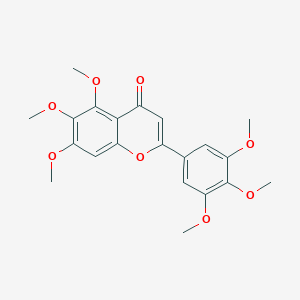

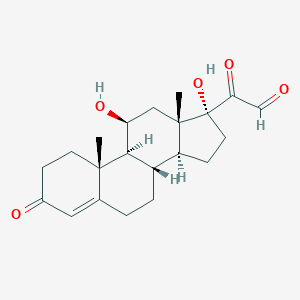

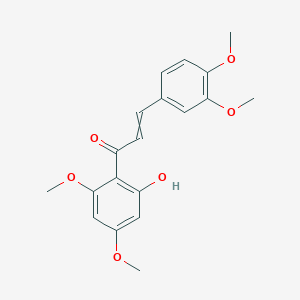

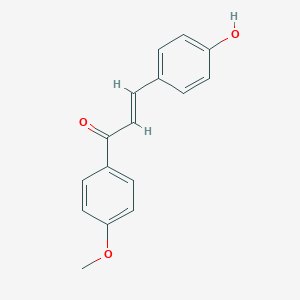

2’-Hydroxyflavanone (2’-HF) is a flavanone, a class of flavonoid, that is known to have anti-inflammatory, antimutagenic, and anticancer activities12. It is found in the peels and seeds of citrus and the leaves, stems, and roots of various plants3. The molecular formula of 2’-HF is C15H12O34.

Synthesis Analysis

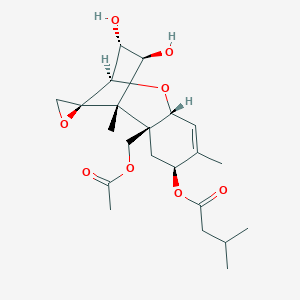

2’-HF can be synthesized from 2’-hydroxydihydrochalcones via palladium (ii)-catalyzed oxidative cyclization5. A 2-hydroxyflavanone C-glucosyltransferase (UGT708D1) has been identified in soybean, which mediates carbon-carbon bond formation to generate C-glucoside metabolites6.

Molecular Structure Analysis

The 2’-hydroxyl group of the flavonoid appears as a regulator of the conformational freedom between the bicyclic A-B unit and the appended phenyl C-ring, favoring the planarity of the molecule78.

Chemical Reactions Analysis

2’-HF can undergo various chemical reactions. For instance, it can be C-glucosylated by 2-hydroxyflavanone C-glucosyltransferase to generate C-glucoside metabolites6. In acidic and neutral media, it can engage in a network of chemical reactions involving flavylium cation, quinoidal base, hemiketal9.Physical And Chemical Properties Analysis

2’-HF has a molecular weight of 240.25 g/mol4. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 34. Its exact mass is 240.078644241 g/mol4. The topological polar surface area is 46.5 Ų4.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity in Colon Cancer

2'-Hydroxyflavanone (2'-HF) shows potential as an antitumor agent in colon cancer. It inhibits clonogenicity and triggers apoptosis in colon cancer cells, including both wild-type and p53-null HCT116 cells. The process involves DNA fragmentation, caspase activation, and upregulation of nonsteroidal anti-inflammatory drug-activated gene 1 (NAG-1) through induction of Egr-1. Egr-1 also upregulates the proapoptotic gene Bax and the cell cycle inhibitor p21, suggesting the antitumor activity of dietary 2'-HF against human colon cancer (Shin et al., 2012).

Potential Treatment for Leishmaniasis

2'-Hydroxyflavanone (2HF) is effective against Leishmania amazonensis promastigotes both in vitro and in vivo. It shows activity against wild-type and antimony-resistant promastigotes, reducing the infection index in macrophages without toxicity. The in silico analysis indicates 2HF as a good oral candidate for leishmaniasis treatment, demonstrating no cross-resistance with antimonials (Gervazoni et al., 2018).

Analgesic and Anti-inflammatory Potentials

2-Hydroxyflavanone exhibits significant analgesic and anti-inflammatory effects. It shows efficacy against neuropathic pain, possibly mediated through opioidergic and GABAergic mechanisms. This indicates its potential as a remedy for pain syndrome (Khan et al., 2022).

Topical Application for Melanoma

Topically applied 2HF inhibits the growth of melanoma in mice, inducing apoptosis and inhibiting cell growth in various melanoma cell lines. The mechanism involves the depletion of signaling proteins and enhances the cytotoxicity of certain inhibitors, suggesting 2HF's potential for topical therapy of cutaneous metastases of melanoma (Bose et al., 2019).

Anti-inflammatory Agent

2-Hydroxyflavanone (2-HF) acts as an anti-inflammatory agent, preventing LPS-induced cytotoxicity and inflammatory response in murine macrophages. It regulates ROS/MAPK/NF-κB and prevents LPS-induced apoptosis, ROS and nitric oxide production, lipid peroxidation, and mitochondrial membrane potential loss (Sonowal & Ramana, 2020).

Osteosarcoma Cell Apoptosis

2'-Hydroxyflavanone induces apoptosis in human osteosarcoma 143 B cells, activating the extrinsic TRAIL- and intrinsic mitochondria-mediated pathways. It enhances expressions of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and death receptor 5 (DR5), suggesting its potential in cancer apoptosis for osteosarcoma (Lu et al., 2014).

Fluorescence Properties

Flavanone and its hydroxyl derivatives, including 2’-hydroxyflavanone, have been studied for their fluorescence properties. This research contributes to the understanding of these compounds as active ingredients in natural medicine (Li et al., 2016).

Prostate Cancer Cell Proliferation and Androgen Receptor Activity

2'-Hydroxyflavanone inhibits proliferation and androgen receptor activity in prostate cancer cells. It represses androgen-responsiveness and may be a useful agent in preventing prostate cancer recurrence (Mizokami et al., 2021).

Kidney Cancer Prevention

2'-Hydroxyflavanone shows potential as a chemopreventive agent against kidney cancer (RCC). It protects the VHL locus and prevents the progression of VHL-mutant cancer, offering a new strategy for combating this highly resistant cancer (Singhal et al., 2015).

Safety And Hazards

While handling 2’-HF, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition10.

Zukünftige Richtungen

2’-HF has shown promising results in cancer studies and is being investigated as a treatment for various diseases, especially cancer11. It has been suggested as a potential candidate for leishmaniasis chemotherapy for cutaneous leishmaniasis caused by both wild-type and antimony-resistant Leishmania species by oral administration12. Further studies should be conducted to determine the ideal dose and therapeutic regimen11.

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKWCKFDCPVDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938395 | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Hydroxyflavanone | |

CAS RN |

17348-76-4 | |

| Record name | 2′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17348-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-4-one, 2-(2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.